(Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
(Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and an ethylbenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The ethylbenzylidene moiety is then introduced via a condensation reaction with an aldehyde or ketone. The final step involves esterification to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and the development of new bioactive compounds.
Medicine
In medicine, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may provide therapeutic benefits in the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets. The benzofuran ring and ethylbenzylidene moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone: This compound shares the ethylbenzylidene moiety but differs in the core structure, which is based on indenoquinoxaline.
1,32,4-Dibenzylidene-D-sorbitol (DBS): This compound also contains benzylidene groups but is based on a sorbitol backbone.
Uniqueness
(Z)-isopropyl 2-((2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is unique due to its combination of a benzofuran ring and an ethylbenzylidene moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-15-5-7-16(8-6-15)11-20-22(24)18-10-9-17(12-19(18)27-20)25-13-21(23)26-14(2)3/h5-12,14H,4,13H2,1-3H3/b20-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLMLHJIQPBGFA-JAIQZWGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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